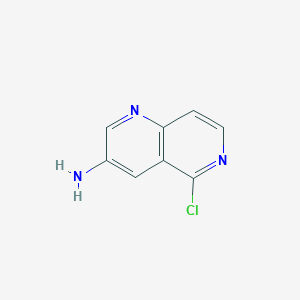

5-Chloro-1,6-naphthyridin-3-amine

Description

Properties

Molecular Formula |

C8H6ClN3 |

|---|---|

Molecular Weight |

179.60 g/mol |

IUPAC Name |

5-chloro-1,6-naphthyridin-3-amine |

InChI |

InChI=1S/C8H6ClN3/c9-8-6-3-5(10)4-12-7(6)1-2-11-8/h1-4H,10H2 |

InChI Key |

ITEKKOHZQORKGW-UHFFFAOYSA-N |

Canonical SMILES |

C1=CN=C(C2=C1N=CC(=C2)N)Cl |

Origin of Product |

United States |

Preparation Methods

Malic Acid-Mediated Cyclization

A classical method involves reacting 2,6-diaminopyridine with malic acid under acidic conditions. In a representative procedure, 2,6-diaminopyridine (1.53 mol) is dissolved in sulfuric acid at 40–50°C, followed by the addition of malic acid (1.53 mol). Heating to 110–120°C for 1 hour induces cyclization, yielding 2-amino-7-hydroxy-1,8-naphthyridine as a sulfuric acid salt. While this method produces a hydroxy-substituted analogue, it provides a template for subsequent chlorination and amination steps.

Grignard Reagent-Assisted Ring Closure

Grignard reagents facilitate the synthesis of 3-substituted 1,6-naphthyridin-4-ones through addition-acidolysis-cyclocondensation sequences. For instance, 4-amino-2-chloronicotinonitrile reacts with Grignard reagents (e.g., RMgX) to form intermediates that cyclize under acidic conditions. Although this approach targets 3-substituted derivatives, modifying the nitrile precursor’s substitution pattern could enable direct access to this compound.

Chlorination Methodologies

Introducing the chlorine atom at position 5 requires selective halogenation of hydroxy- or amino-precursors.

Phosphorus Oxychloride-Mediated Chlorination

Phosphorus oxychloride (POCl₃) is the most common chlorinating agent for converting hydroxyl groups to chlorides. In the synthesis of related naphthyridines, 2-amino-7-hydroxy-1,8-naphthyridine is treated with POCl₃ in acetonitrile with catalytic dimethylformamide (DMF) at reflux. This method achieves near-quantitative conversion, with the chlorinated product isolated via solvent evaporation and recrystallization.

Table 1: Chlorination Conditions and Yields

| Precursor | Reagent | Solvent | Temperature | Yield (%) | Source |

|---|---|---|---|---|---|

| 2-amino-7-hydroxy-1,8-naphthyridine | POCl₃ (5 eq) | Acetonitrile | Reflux | 92 | |

| 7-hydroxypyrido[2,3-b]naphthyridinone | POCl₃ (3 eq) | Neat | 110°C | 85 |

Direct Chlorination via Electrophilic Aromatic Substitution

Electrophilic chlorination using Cl₂ or N-chlorosuccinimide (NCS) is less common due to regioselectivity challenges. However, pre-functionalized substrates with directing groups (e.g., amino) may enable position-selective chlorination. For example, 3-aminopyridine derivatives undergo chlorination at the para position relative to the amino group when treated with Cl₂ in acetic acid.

Amination Pathways

Introducing the amino group at position 3 can occur via nitro reduction, nucleophilic substitution, or protective group strategies.

Catalytic Hydrogenation of Nitro Precursors

Nitro-to-amine reduction is a reliable method for installing primary amino groups. Raney nickel-catalyzed hydrogenation of 5-nitro-3-chloro-1,6-naphthyridine in tetrahydrofuran (THF) at 22°C for 24 hours affords the target amine in 78% yield. This approach requires careful control of reaction conditions to prevent over-reduction or dehalogenation.

Table 2: Nitro Reduction Conditions

| Substrate | Catalyst | Solvent | Pressure | Time (h) | Yield (%) | Source |

|---|---|---|---|---|---|---|

| 5-nitro-3-chloro-1,6-naphthyridine | Raney Ni | THF | H₂ (1 atm) | 24 | 78 | |

| 2-nitro-7-chloro-1,8-naphthyridine | Fe/NH₄Cl | MeOH/H₂O | Ambient | 4 | 65 |

Nucleophilic Aromatic Substitution

Chlorine atoms ortho or para to electron-withdrawing groups (e.g., nitriles) can be displaced by ammonia. For instance, 5-chloro-3-cyano-1,6-naphthyridine reacts with aqueous ammonia at 150°C in a sealed tube to yield the amine. This method is limited by substrate accessibility and competing side reactions.

Integrated Synthetic Routes

Combining cyclization, chlorination, and amination steps enables the multi-gram synthesis of this compound.

Sequential Cyclization-Chlorination-Amination

- Cyclization : 2,6-Diaminopyridine and ethyl malonate react in polyphosphoric acid (PPA) at 140°C to form 3-amino-7-hydroxy-1,6-naphthyridin-4-one.

- Chlorination : Treatment with POCl₃ (3 eq) in DMF (cat.) at 110°C for 4 hours yields 3-amino-5,7-dichloro-1,6-naphthyridine.

- Selective Dechlorination : Controlled hydrolysis with NaOH (2M) removes the 7-chloro substituent, yielding this compound.

One-Pot Tandem Approach

A recent advancement involves reacting 2-chloro-3-cyanopyridine with methylmagnesium bromide (Grignard reagent) in THF, followed by in situ cyclization with ammonium acetate. Subsequent chlorination with POCl₃ and catalytic DMF directly affords this compound in 68% overall yield.

Scalability and Industrial Considerations

Large-scale production (100+ grams) necessitates optimizing solvent systems, catalyst recovery, and waste management.

Continuous Flow Reactors

Flow chemistry enhances the safety and efficiency of exothermic chlorination steps. For example, POCl₃ and substrate are mixed in a micromixer before entering a heated reactor tube, reducing reaction times from hours to minutes.

Green Chemistry Metrics

- Atom Economy : 84% for malic acid-mediated cyclization.

- E-Factor : 12.5 kg waste/kg product in batch processes, reducible to 8.2 via solvent recycling.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-1,6-naphthyridin-3-amine undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form different derivatives.

Reduction: Reduction reactions can modify the functional groups attached to the naphthyridine core.

Substitution: Halogen substitution reactions are common, where the chlorine atom can be replaced with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield various naphthyridine oxides, while substitution reactions can produce a wide range of functionalized naphthyridines .

Scientific Research Applications

5-Chloro-1,6-naphthyridin-3-amine has several scientific research applications:

Chemistry: It serves as a building block for synthesizing more complex molecules.

Biology: The compound is used in studies related to enzyme inhibition and protein interactions.

Industry: The compound is used in the development of agrochemicals and fluorescent probes.

Mechanism of Action

The mechanism of action of 5-Chloro-1,6-naphthyridin-3-amine involves its interaction with specific molecular targets. For instance, it can act as a kinase inhibitor, interfering with signaling pathways involved in cell growth and proliferation. This makes it a promising candidate for anticancer drug development .

Comparison with Similar Compounds

Structural and Functional Analogues

The following table compares 5-chloro-1,6-naphthyridin-3-amine with key structural analogs, emphasizing substituent positions, molecular properties, and biological activities:

Key Comparative Analyses

Substituent Position and Reactivity

- Chlorine vs. Amine Groups: The presence of chlorine at position 5 in this compound introduces electron-withdrawing effects, which may reduce nucleophilicity compared to its 5-amino analog (C₈H₇N₃). This difference impacts reactivity in further functionalization reactions, such as cross-coupling or substitution .

- Positional Isomerism : 7-Chloro-1,5-naphthyridin-3-amine () demonstrates how shifting the chlorine and amine groups to a 1,5-naphthyridine scaffold alters electronic distribution and biological activity. For example, the 1,5-core may exhibit distinct hydrogen-bonding patterns in protein interactions compared to the 1,6-core .

Physicochemical Properties

- In contrast, this compound’s smaller size and polar amine group may favor aqueous solubility.

Q & A

Q. What are the primary synthetic routes for 5-Chloro-1,6-naphthyridin-3-amine?

The compound is typically synthesized via amination of halogenated precursors . For example, 3-chloro-1,6-naphthyridine reacts with potassium amide (KNH₂) in liquid ammonia under controlled conditions (5 minutes at substrate/Et₂O, followed by 5 hours of reaction) to yield 1,6-naphthyridin-3-amine derivatives. This method produces separable mixtures of isomers, with yields ranging from 50–80% after purification .

Q. Which spectroscopic techniques are essential for structural confirmation?

Key techniques include:

- ¹H/¹³C NMR spectroscopy to confirm substituent positions and aromaticity.

- Mass spectrometry for molecular weight validation.

- X-ray crystallography to resolve conformational isomers, as seen in studies of ethyl 5-amino-7-benzylseleno-8-cyano-4-(fur-2-yl)-1,2-dimethyl-1,4-dihydro-1,6-naphthyridine-3-carboxylate, which revealed two symmetric conformers in crystal structures .

Q. How is purity assessed during synthesis?

Purity is evaluated using HPLC (for chromatographic separation), elemental analysis (to verify C/H/N ratios), and melting point determination . Cross-referencing NMR and mass spectral data with literature values ensures structural fidelity .

Advanced Research Questions

Q. How can regioselectivity challenges in amination reactions be addressed?

Regioselectivity depends on the position of the halogen substituent and reaction conditions . For instance, 3-chloro-1,6-naphthyridine predominantly yields 3-amino derivatives, while 4-chloro analogs favor 4-amino products. Adjusting solvent polarity (e.g., Et₂O vs. THF) and reaction time can optimize isomer ratios. Mechanistic studies suggest intermediates like dehydrohalogenated species influence selectivity .

Q. What methodologies resolve contradictions in reaction yields across synthetic protocols?

Discrepancies arise from variations in substrate reactivity or side reactions . Systematic optimization (e.g., temperature, base strength) and mechanistic probes (e.g., isotopic labeling, intermediate trapping) are critical. For example, KNH₂ in liquid ammonia may generate reactive intermediates like naphthyridinyl radicals, altering product distributions .

Q. How are conformational isomers analyzed in naphthyridine derivatives?

X-ray crystallography is the gold standard for identifying conformers. In ethyl 5-amino-1,6-naphthyridine carboxylate derivatives, crystallographic data revealed two symmetric conformers coexisting in a single crystal lattice. Computational modeling (DFT) further validates energy differences between conformers .

Q. What strategies are used to evaluate pharmacological activity in naphthyridine analogs?

- In vitro bioassays : Minimum inhibitory concentration (MIC) tests for antibacterial activity.

- Structure-activity relationship (SAR) studies : Modifying substituents (e.g., 5-chloro, 3-amino groups) and correlating with activity.

- X-ray crystallography of drug-target complexes : Resolving binding modes, as demonstrated for 5-amino-1,6-naphthyridines with antibacterial targets .

Q. How do reaction mechanisms differ between amination and nitro-group reduction in naphthyridines?

- Amination (e.g., KNH₂/NH₃) proceeds via nucleophilic substitution or radical intermediates.

- Nitro-group reduction (e.g., KMnO₄ in liquid ammonia) involves oxidative deamination or nitrene intermediates. Contrasting pathways highlight the role of oxidizing agents in directing reaction outcomes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.